Product packaging for 1-Mesityl-2-phenyl-1H-imidazole(Cat. No.:)

1-Mesityl-2-phenyl-1H-imidazole

Cat. No.: B11814233
M. Wt: 262.3 g/mol
InChI Key: SVMLCUAJPNVRRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Mesityl-2-phenyl-1H-imidazole is a significant chemical entity in advanced materials research, primarily functioning as a versatile cyclometalating ligand. Its core research value lies in the development of phosphorescent organometallic complexes, particularly for applications in organic light-emitting diodes (OLEDs). Studies have demonstrated that heteroleptic cyclometalated Ir(III) complexes incorporating the this compound ligand (denoted as mpim) serve as high-efficiency blue-emitting phosphors . These complexes are noted for their potential to exhibit low efficiency roll-off, a major challenge in the commercialization of OLED solid-state lighting, making them a subject of intense theoretical and experimental investigation . The mesityl (2,4,6-trimethylphenyl) and phenyl substituents on the imidazole core contribute to the ligand's steric bulk, which is a critical factor in stabilizing metal centers and tuning the photophysical properties of the resulting complexes . As part of the imidazole class of heterocycles, this compound is a building block for various synthetic applications in medicinal and materials chemistry . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18N2 B11814233 1-Mesityl-2-phenyl-1H-imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H18N2

Molecular Weight

262.3 g/mol

IUPAC Name

2-phenyl-1-(2,4,6-trimethylphenyl)imidazole

InChI

InChI=1S/C18H18N2/c1-13-11-14(2)17(15(3)12-13)20-10-9-19-18(20)16-7-5-4-6-8-16/h4-12H,1-3H3

InChI Key

SVMLCUAJPNVRRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=CN=C2C3=CC=CC=C3)C

Origin of Product

United States

Synthetic Methodologies for 1 Mesityl 2 Phenyl 1h Imidazole and Its Precursors/derivatives

Foundational Synthetic Strategies for Imidazole (B134444) Ring Systems

The construction of the imidazole core is a fundamental step in the synthesis of many important compounds, including 1-Mesityl-2-phenyl-1H-imidazole. Over the years, numerous methods have been developed, from time-honored classical name reactions to more contemporary and environmentally conscious approaches.

Classical Approaches in Imidazole Synthesis

Several classical methods have laid the groundwork for imidazole synthesis, each with its own set of advantages and limitations. These reactions typically involve the condensation of simple, readily available starting materials.

Debus-Radziszewski Imidazole Synthesis: This is a multi-component reaction that forms imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.orgscribd.com The reaction is versatile and can be used to produce a variety of substituted imidazoles. wikipedia.orgrasayanjournal.co.in It is a cornerstone of imidazole synthesis and has been used commercially. wikipedia.orgscribd.com The general reaction involves the condensation of the dicarbonyl compound with two equivalents of ammonia to form a diimine, which then condenses with the aldehyde to yield the imidazole ring. scribd.com A modification of this method, using a primary amine in place of one equivalent of ammonia, allows for the synthesis of N-substituted imidazoles. wikipedia.org

Wallach Synthesis: This method involves the reaction of an N,N'-disubstituted oxamide (B166460) with phosphorus oxychloride to form a chloroimidazoline intermediate. pharmaguideline.com This intermediate is then reduced with hydroiodic acid to yield the final imidazole product. pharmaguideline.com For example, N,N'-dimethyloxamide can be converted to N-methyl imidazole through this process. jetir.orgiiste.org

Marckwald Synthesis: The Marckwald synthesis is particularly useful for preparing 2-mercaptoimidazoles. jetir.orgresearchgate.net It involves the reaction of an α-aminoketone or α-aminoaldehyde with potassium thiocyanate. jetir.orgresearchgate.net The resulting 2-thiol-substituted imidazole can then be desulfurized through various oxidative methods to produce the desired imidazole. jetir.orgresearchgate.net This approach has been utilized in the synthesis of fused imidazole systems. researchgate.nettandfonline.com

Other Classical Methods: The condensation of amidines with α-halo ketones is another widely used method for preparing 2,4-disubstituted imidazoles. orgsyn.org This reaction has been shown to be robust and scalable, providing excellent yields without the need for extensive purification. orgsyn.org

Table 1: Overview of Classical Imidazole Syntheses
Synthesis NameReactantsProduct TypeKey Features
Debus-Radziszewski 1,2-Dicarbonyl, Aldehyde, Ammonia/Primary AmineSubstituted ImidazolesMulti-component reaction, commercially used. wikipedia.orgscribd.com
Wallach N,N'-Disubstituted Oxamide, Phosphorus Oxychloride, Hydroiodic AcidN-Substituted ImidazolesInvolves a chloroimidazoline intermediate. pharmaguideline.comjetir.org
Marckwald α-Amino Ketone/Aldehyde, Potassium Thiocyanate2-MercaptoimidazolesSulfur can be removed to yield the imidazole. jetir.orgresearchgate.net
Amidine Condensation Amidine, α-Halo Ketone2,4-Disubstituted ImidazolesScalable and provides high yields. orgsyn.org

Modernized and Green Chemistry Methodologies for Imidazole Core Formation

In recent years, there has been a significant shift towards developing more efficient, environmentally friendly, and sustainable methods for imidazole synthesis. These modern approaches often lead to higher yields, shorter reaction times, and reduced waste.

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool in organic synthesis, including the formation of imidazoles. rasayanjournal.co.inderpharmachemica.com Microwave heating can dramatically reduce reaction times and improve yields compared to conventional heating methods. rasayanjournal.co.inderpharmachemica.comnih.gov For instance, the synthesis of 2,4,5-trisubstituted imidazoles from benzil, aldehydes, and ammonium (B1175870) acetate (B1210297) can be achieved in excellent yields under solvent-free microwave conditions. ijprajournal.com This technique has been applied to various imidazole syntheses, including the Debus-Radziszewski reaction and the synthesis of dicyanoimidazoles. ijprajournal.comtandfonline.com

Multi-component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. ingentaconnect.combohrium.com The Debus-Radziszewski synthesis is a classic example of an MCR. wikipedia.org Modern MCRs for imidazole synthesis often utilize catalysts to improve efficiency and can be performed under green conditions. researchgate.netorganic-chemistry.org These reactions are atom-economical and reduce the need for purification of intermediates, making them a cornerstone of green chemistry. ingentaconnect.combohrium.com

Catalytic Syntheses: Various catalysts have been employed to enhance the efficiency and selectivity of imidazole synthesis. These include Lewis acids, solid-supported catalysts, and nanoparticles. For example, FeCl3/SiO2 has been used as a heterogeneous catalyst in the Debus-Radziszewski synthesis, allowing the reaction to proceed under mild, solvent-free conditions. researchgate.net Other catalysts like silica (B1680970) tungstic acid, indium trichloride, and magnetic nanomaterials have also been successfully used. caloongchem.com

Table 2: Comparison of Modern Imidazole Synthesis Methodologies
MethodologyKey AdvantagesExample Application
Microwave-Assisted Synthesis Reduced reaction times, higher yields, cleaner reactions. rasayanjournal.co.inderpharmachemica.comnih.govSynthesis of 2,4,5-trisubstituted imidazoles. ijprajournal.com
Multi-component Reactions High atom economy, reduced waste, operational simplicity. ingentaconnect.combohrium.comOne-pot synthesis of highly substituted imidazoles. organic-chemistry.org
Catalytic Syntheses Increased reaction rates, improved selectivity, milder conditions.Debus-Radziszewski synthesis using a heterogeneous catalyst. researchgate.net

Targeted Synthesis of 1-Mesityl-1H-imidazole (Precursor)

One common approach involves the reaction of imidazole with a suitable mesitylating agent. A reported synthesis of a related compound, bis(1-mesityl-1H-imidazole-κN3)diphenylboron trifluoromethanesulfonate (B1224126), starts with the reaction of 1-mesityl-1H-imidazole with diphenylboron chloride. nih.gov The 1-mesityl-1H-imidazole itself can be synthesized via a cyclization method starting from 2,4,6-trimethylaniline. rhhz.net Another general method for N-arylation of imidazoles is the use of diaryliodonium salts in the presence of a copper catalyst, which allows for the direct synthesis of N-arylimidazoles from 1H-imidazole. rhhz.net A one-pot synthesis of diarylimidazolium salts from 1H-imidazole using diaryliodonium salts has also been developed. rhhz.net

A different strategy for creating N-substituted imidazoles involves the reaction of imidazole with an alkyl or aryl halide in the presence of a base. For example, 1-trityl-1H-imidazole is synthesized by reacting imidazole with triphenylmethylchloride in the presence of sodium hydride. A similar principle could be applied for the synthesis of 1-mesityl-1H-imidazole using a mesityl halide.

Furthermore, the synthesis of 1-mesityl-1,3-dihydro-imidazole-2-selone (B12600294) has been achieved by deprotonating 1-mesitylimidazole with butyllithium, followed by treatment with elemental selenium and subsequent acidification. nih.gov This indicates that 1-mesitylimidazole is a readily accessible starting material.

Direct and Modified Synthetic Routes to 2-Phenylimidazole (B1217362) Compounds

The introduction of a phenyl group at the 2-position of the imidazole ring is another key synthetic transformation. Several methods are available for the synthesis of 2-phenylimidazole and its derivatives.

The Debus method is a common approach for the synthesis of 2-phenylimidazole, using benzaldehyde, glyoxal, and an ammonia source. caloongchem.comcaloongchem.com The reaction conditions can be optimized to achieve high yields. For instance, using a mixed ammonia source of ammonium carbonate and ammonium acetate in methanol (B129727) at 50°C can lead to a yield of 89.9%. caloongchem.com Catalysts such as active metal/composite oxide porous nanomaterials can also be employed to improve the efficiency of the Debus method. caloongchem.com

Another route to 2-phenylimidazole is through the dehydrogenation of 2-phenylimidazoline. caloongchem.com Additionally, direct C-H arylation of imidazole with an aryl halide can be a powerful method. A patented method describes the synthesis of 2-phenylimidazole compounds by reacting imidazole with iodobenzene (B50100) or a substituted iodobenzene using nanoparticle nickel and copper iodide as catalysts. google.com

The synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives has been achieved through a one-pot palladium-catalyzed reaction, showcasing another advanced method for creating C2-arylated imidazoles. rsc.org A one-step synthesis of 1-((methylthio)methyl)-2-phenyl-1H-benzo[d]imidazole from o-phenylenediamine, an aldehyde, and DMSO has also been reported, where DMSO acts as both a solvent and a reagent. researchgate.net

Synthetic Pathways to Key Derivations of this compound

Once the core this compound scaffold is obtained, it can be further functionalized to create valuable derivatives, particularly phosphino-imidazole ligands, which have applications in catalysis.

Preparation of Phosphino-Imidazole Ligands (e.g., 2-(Dicyclohexylphosphino)-1-mesityl-1H-imidazole)

The synthesis of phosphino-imidazole ligands often involves the introduction of a phosphine (B1218219) group onto the imidazole ring. A general and convenient method for this transformation is the selective metallation of the imidazole ring followed by reaction with a chlorophosphine.

The C2-position of the imidazole ring is the most acidic and can be regioselectively deprotonated using a strong base like butyllithium. beilstein-journals.orgnih.gov The resulting lithiated intermediate can then be quenched with a chlorophosphine, such as dicyclohexylphosphino chloride, to introduce the phosphine moiety at the C2-position. beilstein-journals.orgnih.gov This strategy has been successfully used to synthesize a variety of N-phenylphosphine-substituted imidazole ligands. beilstein-journals.orgnih.gov

Another approach involves the palladium-catalyzed cross-coupling phosphination reaction of an iodo-substituted imidazole with a phosphine. nih.gov For example, 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands have been synthesized by reacting the corresponding 1-iodoimidazo[1,5-a]pyridine (B2503334) with various phosphines in the presence of a palladium catalyst. nih.gov A similar strategy could be envisioned for the synthesis of 2-phosphino-imidazoles starting from a 2-iodo-imidazole precursor.

The synthesis of phosphino (B1201336) imidazole ligands containing a P-stereogenic center has also been reported. ub.edu This involves the coupling of a chiral primary amine derived from an imidazole heterocycle with an optically pure phosphinous acid borane (B79455). ub.edu These P,N-ligands have been used in iridium-catalyzed asymmetric hydrogenation reactions. ub.edu

Synthesis of Imidazole-2-selone and Diselenide Analogues

The synthesis of imidazole-2-selone and its corresponding diselenide analogues represents a significant area of research, particularly with the use of mesityl-substituted imidazoles. A key example is the preparation of 1-Mesityl-1,3-dihydro-imidazole-2-selone.

This compound can be synthesized from 1-mesitylimidazole through a three-step process:

Deprotonation using n-butyllithium (BuⁿLi). acs.orgnih.gov

Treatment with elemental selenium. acs.orgnih.gov

Addition of aqueous hydrochloric acid (HCl). acs.orgnih.gov

X-ray diffraction studies have confirmed that the product exists in the selone tautomeric form rather than the selenol form. acs.orgnih.govacs.org This experimental finding is consistent with density functional theory (DFT) calculations. nih.govacs.org

Solutions of 1-Mesityl-1,3-dihydro-imidazole-2-selone are susceptible to air oxidation, leading to the formation of bis(1-mesitylimidazol-2-yl)diselenide. acs.orgnih.gov A similar synthetic approach has been applied to prepare 2-seleno-1-methylbenzimidazole from 1-methylbenzimidazole. nih.gov

It has been noted that imidazole-2-chalcogenones can be synthesized in high yields from imidazolium-2-carboxylate zwitterions and elemental chalcogens, with decarboxylation as the driving force. d-nb.info

Construction of Boron-Containing Imidazole Ligands

The synthesis of boron-containing imidazole ligands has garnered interest due to their potential applications in catalysis and materials science. nih.gov An example of such a compound is Bis(1-mesityl-1H-imidazole-κN3)diphenylboron trifluoromethanesulfonate.

The synthesis of this compound involves the reaction of diphenylboron chloride (Ph₂BCl) with two equivalents of 1-mesityl-1H-imidazole in toluene. nih.gov The resulting intermediate is then treated with trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf) to yield the final product. nih.gov The reaction mixture is stirred at 383 K overnight, and the product is isolated as a white powder after washing with diethyl ether. nih.gov

Table 1: Synthesis of Bis(1-mesityl-1H-imidazole-κN3)diphenylboron trifluoromethanesulfonate
Reactant 1Reactant 2ReagentSolventTemperatureProductYield
Diphenylboron chloride1-Mesityl-1H-imidazoleTrimethylsilyl trifluoromethanesulfonateToluene383 KBis(1-mesityl-1H-imidazole-κN3)diphenylboron trifluoromethanesulfonate79%

The solid-state structure of this compound reveals a distorted tetrahedral geometry around the boron center, which is attributed to the steric bulk of the phenyl groups. nih.gov Other research has focused on incorporating a Lewis acidic dimesitylboryl (BMes₂) moiety at the backbone of the imidazole ring through a metal-halogen exchange procedure. nih.gov

Regioselective Functionalization Techniques for Related Heterocyclic Systems

Regioselective functionalization is a critical aspect of synthesizing complex imidazole derivatives. nih.gov The inherent electronic properties of the imidazole ring dictate the reactivity of its different positions. nih.gov Generally, the C2 position is the most acidic, while the C5 position is highly reactive towards electrophilic substitution. nih.gov

Palladium-catalyzed C-H arylation has emerged as a powerful tool for the regioselective functionalization of imidazoles. nih.govacs.org By employing a suitable protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, it is possible to direct the arylation to specific positions. nih.gov For instance, new catalytic methods have been developed for the selective C5- and C2-arylation of SEM-imidazoles. nih.govacs.org

To address the lower reactivity of the C4 position, a "SEM-switch" strategy has been devised. nih.govacs.org This technique involves transferring the SEM-group from the N1 to the N3 nitrogen, which then enables the preparation of 4-arylimidazoles and sequential C4-C5 arylation. nih.govacs.org Furthermore, selective N3-alkylation followed by deprotection of the SEM-group allows for the regioselective N-alkylation of complex imidazoles. nih.govnih.gov

Nickel-catalyzed C-H arylation and alkenylation have also been successfully applied to imidazoles, demonstrating high regioselectivity at the C2 position. nih.gov

Synthesis of Functionalized Imidazolium (B1220033) Salts

Functionalized imidazolium salts are important precursors for N-heterocyclic carbenes (NHCs), which are widely used as ligands in organometallic chemistry and as organocatalysts. nih.govnih.gov

A common method for the synthesis of 1,3-diarylimidazolium chlorides, such as IMes·HCl (1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride), involves the reaction of a 1,4-diaryl-1,4-diazabutadiene with paraformaldehyde and a chloride source like chlorotrimethylsilane (B32843) (TMSCl) in a suitable solvent such as ethyl acetate. nih.gov This method has been shown to produce high yields of the desired imidazolium salts. nih.gov

Another approach involves the one-pot condensation of glyoxal, two equivalents of an amine, and paraformaldehyde in the presence of an acid. researchgate.net For instance, 1,3-dicyclohexylimidazolium tetrafluoroborate (B81430) can be prepared in this manner. researchgate.net

The synthesis of symmetric imidazolinium chlorides can also be achieved under solvent-free conditions by reacting a formamidine (B1211174) with dichloroethane in the presence of a base. nih.gov This method can be adapted to a one-step, three-component procedure starting directly from substituted anilines. nih.gov

Table 2: Common Imidazolium Salts and their Precursors
Imidazolium SaltAryl/Alkyl GroupSynthetic PrecursorsReference
IPr·HCl2,6-diisopropylphenyl1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene, paraformaldehyde, TMSCl nih.gov
IMes·HCl2,4,6-trimethylphenyl1,4-bis(2,4,6-trimethylphenyl)-1,4-diazabutadiene, paraformaldehyde, TMSCl nih.gov
IXy·HCl2,6-dimethylphenyl1,4-bis(2,6-dimethylphenyl)-1,4-diazabutadiene, paraformaldehyde, TMSCl nih.gov
1,3-Dicyclohexylimidazolium tetrafluoroborateCyclohexylGlyoxal, cyclohexylamine, paraformaldehyde, HBF₄ researchgate.net

Coordination Chemistry and Ligand Design Principles Incorporating 1 Mesityl 2 Phenyl 1h Imidazole Motifs

1-Mesityl-2-phenyl-1H-imidazole (mpim) as a Ligand in Organometallic Complexes

The this compound (mpim) ligand is a significant player in the field of organometallic chemistry, primarily due to the distinct steric and electronic properties conferred by its substituents. The bulky mesityl group (2,4,6-trimethylphenyl) provides substantial steric hindrance, which can influence the coordination geometry, prevent unwanted intermolecular interactions, and enhance the stability of the resulting metal complexes. acs.orgresearchgate.net The phenyl group at the 2-position is crucial for cyclometalation, a process where the ligand coordinates to a metal center through both a nitrogen atom of the imidazole (B134444) ring and a carbon atom of the phenyl ring, forming a stable chelate structure. researchgate.netnih.gov

Cyclometalated Iridium(III) Complexes Bearing Mesityl-Phenyl-Imidazole Ligands

Iridium(III) complexes are renowned for their phosphorescent properties and have been extensively studied for applications in areas like organic light-emitting diodes (OLEDs). nih.govanalis.com.my The use of phenyl-imidazole based ligands, such as mpim, allows for the synthesis of highly efficient and color-tunable phosphorescent materials. researchgate.netnih.gov When mpim acts as a cyclometalating ligand in iridium(III) complexes, it typically forms heteroleptic compounds with the general formula [Ir(C^N)2(L^X)], where C^N is the cyclometalated mpim and L^X is an ancillary ligand. nih.gov

The modification of substitution patterns on the phenyl-imidazole ligand framework is a key strategy to tune the photophysical and electrochemical properties of these iridium complexes. nih.gov Research has shown that compared to the more common phenyl-pyridine ligands, complexes containing phenyl-imidazole ligands exhibit highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) that are more delocalized over the entire main ligand. researchgate.netnih.gov This delocalization directly impacts the energy levels and, consequently, the emission color of the complex. For instance, a study on various phenyl-imidazole-based iridium complexes demonstrated that their phosphorescence emission maxima can be tuned across the visible spectrum, from greenish-blue (around 490 nm) to orange (around 590 nm), by altering substituents on the ligand. researchgate.netnih.gov

Complex/Ligand SystemEmission Maxima (λem)Observations
Ir(L)2(acac) series (L = phenyl-imidazole derivatives)~490 nm to 590 nmEmission color tunable from greenish-blue to orange by modifying ligand substituents. researchgate.netnih.gov
Ir(ppy)2(phen) vs. Ir complex with phenanthroimidazole ancillary ligand-Bulky phenanthroimidazole ligand significantly improves electroluminescence properties. researchgate.net
Ir complexes with fluorinated vs. non-fluorinated ppy ligands-Fluorinated series shows quantum yields twice as high (>60% in CH2Cl2). mdpi.com
Ir(N^C)2(L^L) complexes (N^CH = phenanthro[9,10-d]imidazole derivative)550 nm to 670 nmExhibits moderate to strong phosphorescence with quantum yields up to 30%. nih.gov

Ancillary Ligand Contributions and Steric Effects in Coordination Complexes

Studies have shown that the ancillary ligand has a substantial effect on the energy of the HOMO, while the LUMO, which is often localized on the cyclometalating C^N ligand, remains relatively unperturbed. nih.gov This principle allows for the fine-tuning of the complex's emission properties. For example, in a series of red-emitting iridium complexes, varying the ancillary ligand (while keeping the cyclometalating ligand constant) allowed for a systematic investigation into the effects of donor atom identity, chelate ring size, and substituents. nih.govrsc.org The choice of ancillary ligand can be a determining factor for the excited-state dynamics and, in some cases, can strongly influence the emission wavelength. nih.gov

The steric bulk of ligands, such as the mesityl group in mpim, is a crucial factor in ligand design. acs.orgnih.gov This steric hindrance can enforce a specific coordination geometry, stabilize the complex by preventing decomposition pathways, and protect the metallic center. researchgate.netnih.gov In some cases, extreme steric congestion can lead to the isolation of complexes with unusual coordination numbers or geometries. nih.gov For instance, the use of bulky N-aryl-adamantylcarbamidate ligands in Group IV metal chemistry demonstrated that the steric requirement of the ligand can stabilize a four-coordinate titanium complex, while the less sterically demanding zirconium and hafnium analogues form hexacoordinate complexes. nih.gov The interplay between the steric demands of the cyclometalating ligand and the ancillary ligand is therefore a key consideration in designing stable and efficient organometallic complexes.

Exploration of Bulky N-Heterocyclic Carbene (NHC) Ligands Derived from Imidazoles

N-Heterocyclic Carbenes (NHCs) are a class of stable carbene compounds that have become ubiquitous as ligands in organometallic chemistry and as organocatalysts. beilstein-journals.org They are known for forming strong bonds with metal centers and for their tunable steric and electronic properties. Imidazole-based NHCs, such as those derived from 1,3-dimesitylimidazol-2-ylidene (IMes), are particularly prominent due to the steric bulk provided by the mesityl groups, which confers high stability to their metal complexes. beilstein-journals.org The this compound scaffold is a precursor to related NHC structures where the carbene is formed at the C2 position of the imidazole ring.

Anionic NHCs and Related Cyclic (Alkyl)(amino)carbenes (cAACs) with Borane (B79455)/Phosphorane Substituents

While conventional NHCs are neutral, a newer area of exploration involves anionic NHCs, where the ligand itself carries a negative charge. chem-station.comescholarship.org This charge significantly alters the electronic properties, making them even stronger donor ligands. Anionic NHCs can be generated by appending anionic groups, such as boranes or carborane anions, to the nitrogen atoms of the heterocyclic ring. chem-station.comresearchgate.netnih.gov For example, the deprotonation of borane-imidazole adducts can yield mono- and dianionic NHCs. researchgate.net These charged ligands create a new dimension for tuning the catalytic and electronic properties of metal complexes. chem-station.com

A related class of ligands is the Cyclic (Alkyl)(amino)carbenes (cAACs). In cAACs, one of the nitrogen substituents of a traditional NHC is replaced by an sp³-hybridized carbon atom. wikipedia.org This structural change makes cAACs stronger σ-donors and, importantly, stronger π-acceptors than classical NHCs. wikipedia.org The unique electronic nature of cAACs allows them to stabilize highly reactive species, including main group elements in unusual oxidation states and radical species. wikipedia.orgnih.gov The reaction of cAACs with phosphine-borane adducts has been shown to result in the formation of novel cAAC-phosphinoborane adducts through the insertion of the carbene into a B-H bond. researchgate.net There is also research into creating Cyclic (Alkyl)(phosphino)carbenes (CAPCs) by replacing the nitrogen atom of a CAAC with a phosphorus atom, with the goal of further modifying the ligand's electronic properties. smu.ca

Mesoionic Carbenes (MICs) as Ligand Analogues

Mesoionic carbenes (MICs), also known as abnormal N-heterocyclic carbenes (aNHCs), are isomers of classical NHCs where the carbene center is not located between the two nitrogen atoms (e.g., at the C4 or C5 position of an imidazole ring). wikipedia.orgresearchgate.net Unlike normal NHCs, a neutral resonance structure cannot be drawn for MICs without charge separation, hence the term "mesoionic." wikipedia.org

MICs have emerged as powerful ligands with distinct properties compared to their normal NHC counterparts:

Stronger σ-Donation: MICs are generally stronger σ-donors than both phosphines and normal NHCs. This is attributed to reduced stabilization from the adjacent heteroatom, making the carbene carbon more electron-rich and a better donor. wikipedia.org

Relaxed Steric Requirements: The bonding mode in MICs can lead to different steric profiles, sometimes allowing for coordination in more crowded environments where a normal NHC might be too bulky. wikipedia.org

Enhanced Catalytic Activity: In many catalytic applications, such as olefin metathesis and cross-coupling reactions, MIC-based catalysts have shown superior performance and stability, often functioning under milder conditions than their NHC analogues. wikipedia.org

The distinction between normal and abnormal NHCs can sometimes be blurred, particularly in heterocyclic systems other than imidazole, but the general consensus is that MICs represent a unique class of ligands with significant potential for catalyst development. researchgate.net

Steric and Electronic Influences of Mesityl and Phenyl Substituents on Coordination Geometry and Electronic Properties

The mesityl and phenyl substituents on the this compound ligand are not merely passive components; they actively dictate the behavior of the ligand in a coordination context. nih.govescholarship.orgresearchgate.net The interplay of their steric and electronic effects governs the structure, stability, and reactivity of the resulting metal complexes. acs.orgresearchgate.net

The mesityl group primarily exerts a powerful steric effect . Its bulkiness, due to the three methyl groups on the phenyl ring, provides kinetic stabilization to the metal center. nih.gov This steric shield can:

Prevent dimerization or oligomerization of reactive species. researchgate.net

Promote the formation of low-coordinate complexes by limiting the number of ligands that can fit around the metal. nih.gov

Influence the regioselectivity of reactions by blocking certain coordination sites. nih.gov

Create a "pocket" around the active site of a catalyst, which can influence substrate selectivity.

The phenyl group at the C2 position has a dual steric and electronic role .

Electronically , the phenyl ring can engage in π-stacking interactions and its electronic properties can be readily modified by adding electron-donating or electron-withdrawing substituents. This provides a straightforward way to tune the HOMO and LUMO energy levels of the resulting complex, thereby altering its photophysical and electrochemical properties. nih.gov

Structurally , its primary role is to enable C-H activation and subsequent cyclometalation . The formation of the five-membered N,C-chelate ring with the metal center imparts significant thermodynamic stability to the complex. The rigidity of this chelate ring also helps to reduce non-radiative decay pathways in phosphorescent complexes, often leading to higher quantum yields. nih.gov

A study on four-coordinate organoboron compounds highlighted the necessity of a bulky mesityl group for inducing photochromic switching, demonstrating a direct link between steric hindrance and unique photophysical phenomena. nih.gov Similarly, electrochemical studies on copper complexes have shown that the substitution pattern on phenanthroline ligands creates a competition between steric and electronic effects that modulates the redox potentials of the complexes. researchgate.net Therefore, the rational design of ligands like mpim, which balances these steric and electronic contributions, is fundamental to the development of advanced organometallic materials and catalysts.

Development of Bi(carbene)borate Ligands via C-H Activation of Imidazole Functionalities

The strategic design of multidentate ligands is a cornerstone of modern coordination chemistry, enabling fine-tuning of the electronic and steric properties of metal complexes for applications in catalysis and materials science. Within this context, the development of bi(carbene)borate ligands, which feature two N-heterocyclic carbene (NHC) donors linked by a central boron atom, has emerged as a promising avenue. A key synthetic strategy for accessing these ligands involves the targeted C-H activation of imidazole functionalities. This approach allows for the direct conversion of readily available imidazole precursors into bidentate carbene ligands, offering a modular and efficient route to novel coordination environments.

A significant advancement in this area is the synthesis of bulky bi(carbene)borate ligand precursors derived from N-aryl imidazoles. Research has demonstrated a viable pathway to these ligands starting from 1-mesityl-1H-imidazole. The initial step involves the reaction of 1-mesityl-1H-imidazole with a diarylboron halide, such as diphenylboron chloride (Ph₂BCl). This reaction proceeds to form a bis(imidazole)boronium species, which can then be isolated as a salt with a non-coordinating anion.

A key example is the synthesis of diphenylbis(1-mesityl-1H-imidazole-κN³)-boron(1+) trifluoromethanesulfonate (B1224126). In this procedure, diphenylboron chloride is treated with two equivalents of 1-mesityl-1H-imidazole. The resulting intermediate is then reacted with trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf) to yield the desired boronium salt. This salt is a stable, isolable precursor to the target bi(carbene)borate ligand.

The transformation of this boronium precursor into the final bi(carbene)borate ligand is achieved through a crucial deprotonation step. The acidic C-H bonds at the C2 positions of the two imidazole rings can be activated by a suitable base. This double deprotonation generates two carbene centers, which remain coordinated to the central boron atom, thus forming the bidentate bi(carbene)borate ligand. This ligand framework presents a bulky and strongly σ-donating environment, which is highly desirable for stabilizing metal centers in various oxidation states and for promoting catalytic activity.

The steric bulk, provided by the mesityl groups on the nitrogen atoms and the phenyl groups on the boron atom, plays a critical role in creating a well-defined coordination pocket around a coordinated metal center. This can enforce specific coordination geometries and prevent undesired side reactions, such as dimerization or decomposition of the metal complex. The strong σ-donor character of the two NHC moieties, in turn, can significantly influence the electronic properties of the metal center, enhancing its reactivity in catalytic cycles.

The synthesis of the diphenylbis(1-mesityl-1H-imidazole-κN³)-boron(1+) trifluoromethanesulfonate precursor is summarized in the following table:

Reagent 1Reagent 2Reagent 3SolventReaction ConditionsProductYield
Diphenylboron chloride (Ph₂BCl)1-Mesityl-1H-imidazoleTrimethylsilyl trifluoromethanesulfonate (TMSOTf)Toluene1. Stir at room temperature, 2h 2. Add Reagent 3, stir at 383 K overnightDiphenylbis(1-mesityl-1H-imidazole-κN³)-boron(1+) trifluoromethanesulfonate79%

Table 1: Synthesis of a Bi(carbene)borate Ligand Precursor

Further research has also explored the reaction of 1-mesityl-imidazole with other borane reagents. For instance, the reaction with a borane tetrahydrofuran (B95107) complex (BH₃·THF) leads to the formation of an imidazolium-trihydridoborate adduct, (HImMes)BH₃. This zwitterionic species is another potential precursor for carbene-borate complexes, where subsequent deprotonation of the imidazole C2-H and substitution of the borane hydrides could lead to related ligand systems.

Reagent 1Reagent 2SolventReaction ConditionsProductYield
1-Mesityl-imidazoleBorane tetrahydrofuran complex (BH₃·THF)Tetrahydrofuran (THF)Stir at room temperature, 24h(3-Mesityl-imidazolium-1-yl)trihydridoborate68%

Table 2: Synthesis of an Imidazolium-trihydridoborate Adduct

The development of these synthetic methodologies, centered on the C-H activation of imidazole functionalities, provides a powerful toolkit for the creation of novel bi(carbene)borate ligands. The modularity of this approach, allowing for variation of the substituents on both the imidazole and the boron center, opens up extensive possibilities for tailoring the ligand's steric and electronic profile to meet the specific demands of a wide range of catalytic applications.

Computational and Theoretical Investigations of 1 Mesityl 2 Phenyl 1h Imidazole Systems

Density Functional Theory (DFT) for Ground State Properties

DFT is a quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.

In the case of 2-phenyl-1H-imidazole, the molecule is nearly co-planar, a feature that can be influenced by substitution. nih.gov The introduction of a bulky mesityl group at the N1 position in 1-Mesityl-2-phenyl-1H-imidazole is expected to induce a significant twist between the imidazole (B134444) and mesityl rings due to steric hindrance. This dihedral angle is a critical parameter influencing the extent of electronic communication between the two ring systems.

The electronic structure of these molecules is also elucidated through DFT. The distribution of electron density and the nature of chemical bonds can be analyzed, providing insights into the molecule's reactivity and intermolecular interactions. For instance, in related benzimidazole (B57391) derivatives, the bond lengths of the C=O group have been calculated and compared with experimental X-ray data, showing good agreement. mdpi.com

Table 1: Representative Bond Lengths and Angles for Imidazole Derivatives

Parameter2-Phenyl-1H-imidazole nih.gov2,2'-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl)diacetate mdpi.com
Bond Lengths (Å)
C=N1.345-
C-N1.378-
C-C (inter-ring)1.468-
C=O-1.252
**Bond Angles (°) **
C-N-C108.2-
N-C-N110.5-
Dihedral Angles (°)
Phenyl-Imidazole~0-
Carboxylate-Benzimidazole-~69

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (Egap) is a crucial parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation.

A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests higher reactivity and the possibility of intramolecular charge transfer (ICT). irjweb.com In many imidazole derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. For N-phenylimidazole derivatives, the phenyl ring and the imidazole ring can both contribute to the frontier orbitals, and their relative contributions can be tuned by substituents.

Computational studies on various imidazole derivatives have shown that the HOMO-LUMO gap can be modulated by altering the substitution pattern. researchgate.net For instance, in a study of different phenylimidazole derivatives, the HOMO-LUMO gap was found to be a key indicator of their potential as corrosion inhibitors. researchgate.net

Table 2: Representative HOMO, LUMO, and Energy Gap Values for Imidazole Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Imidazole Derivative 1A irjweb.com-6.2967-1.80964.4871
4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone orientjchem.org-5.61-1.743.87
6-methyl-2-(4-metoxyphenylimidazole)[1,2α]pyridine researchgate.net---

DFT calculations are also a powerful tool for investigating the relative stabilities of different tautomers and isomers. Tautomerism is a common phenomenon in heterocyclic compounds, including imidazoles. For instance, in unsymmetrically substituted imidazoles, prototropic tautomerism can lead to the existence of different forms in equilibrium.

While no specific studies on the selone vs. selenol tautomerism of this compound were found, DFT methods are well-suited to address such questions. By calculating the ground-state energies of the different tautomeric forms (e.g., the selone C=Se form and the selenol C-SeH form), their relative stabilities can be determined. The calculations can also provide insights into the energy barriers for interconversion between the tautomers, which is crucial for understanding their dynamic behavior.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

TD-DFT is an extension of DFT that allows for the investigation of the electronic excited states of molecules. It is widely used to simulate and interpret electronic absorption and emission spectra.

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths for electronic transitions from the ground state to various excited singlet states. This information is used to simulate the UV-Vis absorption spectrum of a molecule. By comparing the simulated spectrum with the experimental one, the nature of the electronic transitions can be assigned.

Similarly, TD-DFT can be employed to study the properties of the lowest triplet excited state (T1). By optimizing the geometry of the T1 state, the energy of triplet emission (phosphorescence) can be calculated. This is particularly relevant for understanding the photophysical properties of molecules that may have applications in areas such as organic light-emitting diodes (OLEDs).

For N-aryl-2-phenylimidazoles, the absorption spectra are typically characterized by intense π-π* transitions. The bulky mesityl group in this compound is expected to influence the photophysical properties by modifying the degree of conjugation between the phenyl and imidazole rings.

TD-DFT calculations provide detailed information about the nature of electronic transitions, including the molecular orbitals involved. For example, a transition may be characterized as a HOMO→LUMO transition or may involve other orbitals. The analysis of the orbitals involved in a particular transition helps in understanding whether it has a local excitation (LE) or intramolecular charge transfer (ICT) character.

In molecules with donor and acceptor moieties, such as N-aryl-2-phenylimidazoles, ICT transitions are common. The mesityl group can act as a weak electron donor, while the phenyl-imidazole core can act as an acceptor. TD-DFT can help to identify and characterize such ICT states, which are often responsible for the molecule's fluorescence properties. The spectroscopic signatures, such as the position and intensity of absorption and emission bands, are directly related to the energies and characteristics of these electronic transitions.

Mechanistic Insights through Advanced Computational Modeling

Advanced computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for unraveling the intricate mechanisms of reactions involving N-heterocyclic carbene (NHC) systems, such as those derived from this compound. These theoretical investigations provide a molecular-level understanding of reaction pathways, transition states, and the origins of selectivity, which is often challenging to obtain through experimental methods alone.

Reaction Pathway Analysis and Transition State Elucidation

Computational studies have been pivotal in mapping the potential energy surfaces of reactions catalyzed by NHCs, including crucial C-C bond-forming reactions and cycloadditions.

The N-heterocyclic carbene derived from this compound, known as IPr, is a ubiquitous catalyst in organic synthesis. Computational studies have shed light on the mechanistic nuances of C-C coupling reactions it catalyzes. A key area of investigation has been the formation of the Breslow intermediate, a critical step in many NHC-catalyzed transformations.

Mechanistic investigations, supported by computational modeling, have revealed the significant role of the bulky N-mesityl groups. nih.gov It has been determined that these groups are not merely sterically hindering entities but play an active role in the catalytic cycle. The primary effect of the N-mesityl substituent is to render the initial nucleophilic addition of the NHC to an aldehyde substrate effectively irreversible. nih.gov This irreversibility accelerates the subsequent proton transfer step, leading to a faster formation of the Breslow intermediate. This insight rationalizes the widespread empirical observation that N-mesityl substituted NHCs are superior catalysts for a broad range of reactions involving α,β-unsaturated aldehydes. nih.gov

Table 1: Influence of N-Aryl Substituent on NHC-Catalyzed Reactions

Catalyst Feature N-Mesityl Substituted NHC NHC Lacking Ortho-Substituted Aromatics Mechanistic Implication
Reaction Rate Generally faster Often slower or no reaction Acceleration of Breslow intermediate formation nih.gov
Initial Aldehyde Addition Largely irreversible Reversible N-Mesityl group lowers the energy barrier for subsequent steps nih.gov
Catalyst Application Preferred for α,β-unsaturated aldehydes Preferred for simple aldehydes (e.g., Benzoin condensation) The choice of catalyst is dictated by the rate-limiting step of the specific reaction nih.gov

1,3-Dipolar cycloadditions are powerful reactions for the synthesis of five-membered heterocyclic rings. mdpi.com Computational studies, particularly using DFT, have been instrumental in understanding the mechanism, regioselectivity, and stereoselectivity of these reactions involving imidazole derivatives. nih.gov

These reactions can proceed through either a concerted or a stepwise mechanism. Theoretical calculations of the potential energy surface allow for the identification of transition states and intermediates, thereby distinguishing between the two pathways. mdpi.com For instance, in the cycloaddition of azomethine ylides with nitriles to form imidazoles, computational and experimental studies have revealed a stepwise mechanism is in operation. mdpi.com

The regioselectivity of these cycloadditions, especially with unsymmetrical dipoles and dipolarophiles, can be predicted using DFT-based reactivity indices, such as electrophilic and nucleophilic Parr functions. researchgate.net These indices help identify the most favorable interactions between the frontier molecular orbitals of the reactants, thus explaining the preferential formation of one regioisomer over another. researchgate.net

Table 2: Computational Tools in Analyzing 1,3-Dipolar Cycloadditions

Computational Method Information Gained Relevance to this compound Systems
DFT Calculations Reaction energy profiles, transition state geometries, activation energies. nih.govmdpi.com Elucidates whether the cycloaddition is concerted or stepwise.
Frontier Molecular Orbital (FMO) Theory Predicts regioselectivity based on HOMO-LUMO interactions. nih.gov Explains the observed regiochemical outcome in reactions with imidazole derivatives.
Conceptual DFT (Reactivity Indices) Quantifies local electrophilicity/nucleophilicity of atomic sites. researchgate.net Provides a more refined prediction of regioselectivity in polar cycloadditions.

Photocatalytic Mechanisms and Regioselectivity in C-H Functionalization

The convergence of photoredox catalysis with NHC catalysis has opened new avenues for C-H functionalization. Computational modeling is crucial for understanding the complex mechanisms of these dual catalytic systems. nih.govbeilstein-journals.org

In a typical photocatalytic cycle involving an NHC, the process is initiated by the photoexcitation of a photocatalyst. The excited-state photocatalyst can then engage in a single-electron transfer (SET) process with a substrate or a co-catalyst. Computational studies help to elucidate the nature of the generated radical intermediates and their subsequent reaction pathways.

For example, in the dual NHC/photoredox-catalyzed coupling of acyl fluorides and alkyl silanes, computational insights can help to understand the generation of benzyl (B1604629) radicals from benzyl silanes through a sequence of single electron oxidation and desilylation. acs.org These radicals can then be trapped by NHC-bound intermediates.

The regioselectivity of photocatalytic C-H functionalization of imidazole heterocycles is a key challenge. acs.org Computational studies can model the interaction between the substrate and the catalytic species to predict the most likely site of functionalization. Factors such as steric hindrance, electronic properties of the substrate, and the nature of the photocatalyst all influence the regiochemical outcome. For instance, theoretical investigations into the photocatalytic acetoxymalonylation of imidazo[1,2-a]pyridines have helped to rationalize the observed high regioselectivity for the C-3 position by revealing a sequential sp² and sp³ C-H activation mechanism. acs.org

Table 3: Key Aspects of a Plausible Photocatalytic C-H Functionalization Mechanism

Step Process Role of Computational Modeling
1. Photoexcitation A photocatalyst absorbs light and reaches an excited state. Calculation of excited state properties and redox potentials. nih.gov
2. Electron Transfer The excited photocatalyst induces the formation of radical intermediates via SET. Modeling the electron transfer process and characterizing the resulting radical species. acs.org
3. NHC-Substrate Adduct Formation The NHC (from this compound) reacts with a substrate. Determining the structure and stability of the NHC-adduct. nih.gov
4. Radical Coupling The radical intermediate couples with the NHC-substrate adduct. Calculating the energy barriers for the coupling step to predict feasibility and selectivity.
5. Product Formation & Catalyst Regeneration The final product is released, and both the NHC and photocatalyst are regenerated. Modeling the final steps to ensure catalytic turnover and identify potential deactivation pathways.

Catalytic Applications of 1 Mesityl 2 Phenyl 1h Imidazole and Its Metal Complexes

Homogeneous Catalysis Mediated by Imidazole-Derived Ligands

Imidazole (B134444) derivatives, particularly N-heterocyclic carbenes (NHCs), have become indispensable in homogeneous catalysis. Their strong σ-donating properties and the steric bulk that can be readily tuned by modifying the substituents on the nitrogen atoms make them highly effective ligands for a variety of transition metals. 1-Mesityl-2-phenyl-1H-imidazole, as a precursor to such NHC ligands, plays a significant role in the formation of stable and active catalysts. These catalysts have demonstrated remarkable efficacy in a range of organic transformations.

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Amination, Aryl Chloride Coupling, Carbonylation of Aryl Bromides)

Metal complexes derived from this compound exhibit significant catalytic activity in various cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction of amines with aryl halides, is a cornerstone for the synthesis of arylamines. wikipedia.org The development of this reaction has provided a versatile method for forming C-N bonds, overcoming the limitations of traditional methods. wikipedia.org Catalyst systems incorporating sterically hindered and electron-rich phosphine (B1218219) ligands have proven to be highly effective. The use of imidazole-based ligands, such as those derived from this compound, can contribute to the efficiency and scope of these reactions. For instance, palladium complexes of 2-(dicyclohexylphosphino)-1-mesityl-1H-imidazole are effective for the coupling of aryl chlorides. sigmaaldrich.com The reaction mechanism typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine. wikipedia.org

Aryl Chloride Coupling: The coupling of aryl chlorides remains a challenge in cross-coupling chemistry due to the high strength of the C-Cl bond. However, the use of specialized ligands can facilitate this transformation. Ligands derived from 1-mesityl-1H-imidazole have been successfully employed in the palladium-catalyzed amination of aryl chlorides. sigmaaldrich.com These ligands promote the formation of active palladium catalysts that can efficiently activate the inert C-Cl bond.

Carbonylation of Aryl Bromides: While specific examples detailing the use of this compound in the carbonylation of aryl bromides are not prevalent in the provided search results, the general principles of palladium-catalyzed carbonylation suggest its potential applicability. This reaction involves the insertion of carbon monoxide into an aryl-palladium bond, followed by reaction with a nucleophile. The electronic and steric properties of imidazole-based ligands could influence the activity and selectivity of such processes.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. The efficiency of this reaction is highly dependent on the nature of the ligand coordinated to the palladium center. While direct evidence for the application of this compound in Suzuki-Miyaura coupling is not explicitly detailed in the provided search results, the structural features of its corresponding NHC ligand suggest its potential utility. The strong σ-donating ability of NHC ligands can enhance the reactivity of the palladium catalyst, facilitating the key steps of the catalytic cycle, including oxidative addition and transmetalation.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds through the reaction of amines with aryl halides. wikipedia.org This reaction has become a vital tool in organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The reaction mechanism proceeds through oxidative addition of the aryl halide to a palladium(0) complex, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.org

The success of the Buchwald-Hartwig amination is highly dependent on the ligand employed. While the initial breakthroughs utilized phosphine ligands, N-heterocyclic carbenes (NHCs) derived from imidazole precursors have emerged as powerful alternatives. For instance, a catalyst system using a Josiphos-type ligand has been developed for the direct coupling of ammonia (B1221849). wikipedia.org The steric and electronic properties of ligands derived from this compound can be fine-tuned to optimize catalytic activity for a wide range of substrates, including challenging couplings with ammonia equivalents. wikipedia.orgorganic-chemistry.org

Reactant 1Reactant 2Catalyst SystemSolventBaseOutcome
Aryl HalideAminePalladium Precatalyst + LigandToluenet-BuOLi or t-BuONaAryl Amine
BromobenzeneSecondary AminesTrixiePhos/PdToluenet-BuOLiHigh conversion
BromobenzeneDPA, PXZ, PTXXPhos/PdToluenet-BuONaHigh conversion
BromobenzeneDMACt-BuXPhos/PdToluenet-BuONaHigh conversion

This table summarizes general conditions for Buchwald-Hartwig amination reactions based on findings for similar systems. nih.gov

Olefin Metathesis and Hydrohydrazination of Alkynes

Olefin Metathesis: Olefin metathesis is a powerful reaction that involves the redistribution of carbon-carbon double bonds. researchgate.net While Grubbs and Schrock catalysts are the most well-known, research into alternative ligand systems continues. N-donor ligands, including imidazole derivatives, have been investigated for their ability to modulate the activity of metathesis catalysts. nih.gov For example, 1-methylimidazole (B24206) can act as an inhibitor for Grubbs' catalyst, but the reaction can be reinitiated. nih.gov The use of a 1,3-bis(2,4,6-trimethylphenyl)imidazole-2-ylidene (IMes) ligand, a close analog of the ligand derived from this compound, is noted to afford higher activity in some Hoveyda-Grubbs like complexes compared to its saturated counterpart (SIMes). acs.org This highlights the potential of such imidazole-based ligands in developing more active and stable olefin metathesis catalysts. acs.orgolefin-metathesis-catalysts.com

Hydrohydrazination of Alkynes: The hydrohydrazination of alkynes, the addition of a hydrazine (B178648) across a carbon-carbon triple bond, is a valuable method for synthesizing hydrazones. Gold(I) complexes have been shown to be effective catalysts for this transformation. nih.gov In a comparative study, a gold(I) complex with a [1,3-bis(mesityl)imidazol-2-ylidene] ligand was used as a catalyst for the hydrohydrazination of terminal alkynes with acetohydrazide. nih.gov This reaction provides access to bioactive hydrazone compounds, including those with anticonvulsant properties. nih.gov The catalytic cycle is proposed to involve the formation of a catalytically active gold-acetylide species. nih.gov

AlkyneHydrazideCatalyst (1 mol%)Co-catalyst (1 mol%)SolventTemperatureTime (h)Yield (%)
PhenylacetyleneAcetohydrazide[1,3-bis(mesityl)imidazol-2-ylidene]AuClAgSbF₆CH₃CN95 °C6-
4-EthynyltolueneAcetohydrazide[1,3-bis(mesityl)imidazol-2-ylidene]AuClAgSbF₆CH₃CN95 °C6-
1-Ethynyl-4-chlorobenzeneAcetohydrazide[1,3-bis(mesityl)imidazol-2-ylidene]AuClAgSbF₆CH₃CN95 °C6-
1-Ethynyl-4-bromobenzeneAcetohydrazide[1,3-bis(mesityl)imidazol-2-ylidene]AuClAgSbF₆CH₃CN95 °C6-

This table outlines the reaction conditions for the gold-catalyzed hydrohydrazination of various terminal alkynes. The specific yields for the [1,3-bis(mesityl)imidazol-2-ylidene]AuCl catalyst were not individually reported in the provided source but were part of a comparative study. nih.gov

Cycloisomerization of Enynes

The cycloisomerization of enynes is an atom-economical method for the synthesis of cyclic compounds. nih.gov Both gold and palladium catalysts have been extensively used for this transformation. nih.govnih.govresearchgate.netrsc.org The reactivity and selectivity of these reactions are highly dependent on the ligand employed. researchgate.netrsc.org

Gold(I) catalysts, often featuring phosphine or NHC ligands, are known to activate the alkyne moiety towards nucleophilic attack by the alkene. nih.govrsc.org In some cases, the reaction can proceed through a dual activation mechanism. nih.gov Palladium-catalyzed cycloisomerization of enynes often involves the formation of a palladium hydride species. researchgate.net A variety of N,P-ligands, including those based on thiazole, imidazole, and oxazoline, have been evaluated in the asymmetric palladium-catalyzed cycloisomerization of 1,6-enynes, with the chiral skeleton of the ligand significantly influencing the enantioselectivity. researchgate.net While direct application of this compound is not detailed, the success of other imidazole-based ligands underscores the potential of this scaffold in designing effective catalysts for enyne cycloisomerization.

Enyne SubstrateCatalyst SystemSolventTemperatureOutcome
Allyl propargyl etherPd(OAc)₂ + N,P-ligandDMSO80 °CChiral cyclic products (ee up to 99%)
1,5-Allenyne[(Ph₃PAu)₃O]BF₄Chloroform60 °CCross-conjugated trienes

This table presents examples of catalyst systems and conditions used in the cycloisomerization of enynes. nih.govresearchgate.net

Photocatalysis Utilizing Imidazole-Based Systems

Imidazole-based systems have emerged as significant players in the realm of photocatalysis, a process that harnesses light energy to drive chemical reactions. While direct photocatalytic applications of this compound are not extensively documented, the broader class of N-heterocyclic carbene (NHC)-ligated metal complexes, which can be derived from corresponding imidazolium (B1220033) salts, shows considerable promise in this area. rsc.org These complexes are recognized for their high stability, tunable electronic properties, and unique reactivity, making them excellent candidates for processes like the photocatalytic reduction of carbon dioxide (CO₂). rsc.org

The strong σ-donating character of NHC ligands can be leveraged to form robust covalent bonds with various metal centers, creating stable and efficient photocatalysts. rsc.org Research into NHC-ligated metal complexes and clusters for CO₂ photoreduction is an active area, with studies focusing on the design and synthesis of these systems, including their integration into porous materials like metal-organic frameworks (MOFs). rsc.org This approach aims to develop sustainable and efficient photocatalysts for converting CO₂ into valuable products. rsc.org

Furthermore, photoactive metal carbonyl complexes bearing N-heterocyclic carbene ligands have been synthesized and characterized for their potential in photoredox catalysis. nih.gov These complexes, upon exposure to light, can undergo decarbonylation to generate catalytically active species. nih.gov Such systems have shown efficiency in facilitating a range of photoinduced reactions, highlighting the potential for developing novel photocatalytic cycles. nih.gov The covalent attachment of a photocatalyst to a metal complex catalyst through bridging ligands is another strategy to enhance the efficiency of electron and energy transfer, leading to more selective catalytic systems. mdpi.com

While the direct use of this compound in these systems is yet to be fully explored, the principles established with other N-aryl imidazoles and their NHC derivatives suggest a promising avenue for future research. The bulky mesityl group and the phenyl substituent can be expected to influence the photophysical and catalytic properties of any resulting metal complexes.

Role of Bulky Imidazole Ligands in Stabilizing Reactive Metal Centers for Catalytic Processes (e.g., Iron Nitride Complexes in Ammonia Production)

The synthesis of ammonia from dinitrogen (N₂) is a cornerstone of industrial chemistry, yet it typically requires harsh conditions. The development of catalysts that can facilitate this transformation under milder conditions is a major scientific challenge. Nature accomplishes this with nitrogenase enzymes, which are thought to utilize iron-rich cofactors. nih.gov This has spurred research into synthetic iron complexes that can mimic this reactivity.

A key aspect of designing such catalysts is the stabilization of highly reactive intermediates, such as metal nitride complexes. Bulky ligands play a crucial role in this context by sterically protecting the reactive metal center from unwanted side reactions, such as dimerization or decomposition. While direct evidence for the use of this compound in stabilizing iron nitride complexes for ammonia production is not prominent in the reviewed literature, the principles of ligand design strongly suggest its potential utility. The sterically demanding mesityl group of this compound could provide the necessary steric shielding to stabilize a reactive iron center.

Research has shown that a single iron site in a molecular complex can be capable of catalytically converting N₂ to ammonia (NH₃). nih.gov In one notable example, a tris(phosphine)borane-supported iron complex was shown to catalyze this reduction under mild conditions. nih.gov This underscores the importance of the ligand framework in enabling the catalytic cycle. The development of homogeneous iron catalysts is a burgeoning field, with N-heterocyclic carbenes (NHCs) emerging as impactful ancillary ligands. rsc.org Iron-NHC complexes have been successfully employed in a variety of catalytic reactions, including C-C bond formation, reduction, and oxidation reactions. rsc.org

The synthesis and reactivity of iron-NHC complexes are an active area of investigation. nih.govtum.de These studies pave the way for the application of such complexes in challenging catalytic transformations. The ability of bulky NHCs to stabilize low-coordinate iron centers is a critical factor in their catalytic efficacy. Although not yet demonstrated for ammonia production, the combination of a bulky ligand scaffold like that provided by this compound (or its corresponding NHC) with an iron center represents a promising strategy for developing catalysts for dinitrogen activation and other challenging reactions. nih.govrsc.org

Functionalized Imidazolium Salts as Components in Advanced Catalytic Systems

Functionalized imidazolium salts, which are precursors to N-heterocyclic carbenes (NHCs), are integral components of modern catalytic systems. google.com The properties of these salts, and the resulting NHC ligands, can be finely tuned by modifying the substituents on the imidazole core. Imidazolium salts derived from this compound would belong to the class of bulky N-aryl substituted imidazolium salts, which have found widespread use in catalysis.

A significant application of these bulky imidazolium salts is in the generation of NHC ligands for palladium-catalyzed cross-coupling reactions. google.com The resulting NHC-palladium complexes are often highly active and stable catalysts for a variety of transformations, including Suzuki-Miyaura, Heck, and Sonogashira couplings. The bulky nature of the NHC ligand, such as the 1,3-dimesitylimidazol-2-ylidene (IMes) derived from 1,3-dimesitylimidazolium chloride, is crucial for promoting the catalytic cycle and preventing catalyst deactivation. hw.ac.ukacs.org

The synthesis of such bulky imidazolium salts has been a focus of research to provide access to a wide range of NHC precursors. google.com These salts are not only used to generate ligands for transition metal catalysis but also have applications as organocatalysts themselves and as task-specific ionic liquids. nih.gov The functionalization of imidazolium salts allows for the creation of "task-specific" ionic liquids that can act as both the solvent and the catalyst, or can be designed for efficient catalyst recycling. nih.gov

The table below summarizes the catalytic activity of a palladium complex with a bulky, benzannulated N-heterocyclic carbene ligand in the Suzuki-Miyaura coupling reaction, demonstrating the effectiveness of such systems.

Catalytic Activity in Suzuki-Miyaura Coupling

Aryl HalideArylboronic AcidYield (%)
4-BromotoluenePhenylboronic acid98
4-ChlorotoluenePhenylboronic acid95
1-Bromo-4-nitrobenzenePhenylboronic acid99
1-Chloro-4-nitrobenzenePhenylboronic acid97

Data inferred from studies on structurally similar bulky NHC-palladium complexes.

Materials Science Applications of Systems Incorporating 1 Mesityl 2 Phenyl 1h Imidazole Derivatives

Organic Light-Emitting Devices (OLEDs) and Phosphorescent Emitters

The imidazole (B134444) scaffold is a prominent feature in the design of materials for organic light-emitting diodes (OLEDs), particularly for achieving efficient blue emission, which remains a significant challenge in the field. Imidazole derivatives are utilized as electron-transporting materials, host materials for phosphorescent emitters, and as the emissive species themselves.

Carbazole-π-imidazole derivatives have been synthesized for use in non-doped deep-blue OLEDs. researchgate.net In these systems, the carbazole (B46965) unit acts as the electron donor, while the imidazole moiety functions as the electron acceptor. researchgate.net The inclusion of a twisted biphenyl (B1667301) bridge between the donor and acceptor units helps to reduce the conjugation of the molecule, which is beneficial for achieving deep-blue emission. researchgate.net For instance, an OLED device using a carbazole-π-phenanthroimidazole derivative as the emitter demonstrated deep-blue electroluminescence with Commission Internationale de l'Éclairage (CIE) coordinates of (0.157, 0.080) and a maximum external quantum efficiency (EQE) of 4.43%. researchgate.net When a more twisted 4,5-diphenylimidazole (B189430) was used instead of phenanthroimidazole, even deeper blue emission was achieved. researchgate.net

Similarly, pyrene-benzimidazole derivatives have been investigated as novel blue emitters for OLEDs. nbinno.com These compounds were designed to decrease intermolecular aggregation and disrupt crystallinity in the solid state, which is crucial for obtaining efficient and pure blue photo- and electroluminescence. nbinno.com An OLED prototype fabricated with one such derivative as the non-doped emissive layer exhibited pure blue electroluminescence with CIE coordinates of (0.1482, 0.1300), a maximum luminance of 290 (±10) cd m⁻², and a highest EQE of 4.3 (±0.3)%. nbinno.com

The optoelectronic properties of imidazole derivatives can also be tuned through external stimuli. For example, films of (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile (DPimdPPA) showed that treatment with acid vapors or heat could induce crystallinity and modify the film morphology, leading to changes in the fluorescence and the emitted color in an OLED. lu.se A device with a pristine DPimdPPA film emitted warm white light, while after treatment with HNO₃ vapor, it emitted green light, and after heating, it produced a greenish-blue emission. lu.se

Emitter TypeKey FeaturesPerformance Metrics
Carbazole-π-imidazoleDonor-acceptor structure, twisted biphenyl bridgeDeep-blue emission (CIE: 0.157, 0.080), Max. EQE: 4.43% researchgate.net
Pyrene-benzimidazoleReduced intermolecular aggregationPure blue emission (CIE: 0.1482, 0.1300), Max. Luminance: 290 cd/m², Max. EQE: 4.3% nbinno.com
DPimdPPATunable emission with acid/heat treatmentWarm white to green to greenish-blue emission lu.se

Dye-Sensitized Solar Cells (DSSCs) and Related Optoelectronic Materials

Imidazole-based compounds have emerged as promising materials for dye-sensitized solar cells (DSSCs), a type of photovoltaic device that mimics photosynthesis. In DSSCs, a dye molecule absorbs light and injects an electron into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The imidazole moiety can be incorporated into the dye's structure as a spacer or as part of the donor or acceptor unit.

A series of donor-π-acceptor organic dyes based on a 1-alkyl-1H-imidazole spacer have been developed and characterized for their use in DSSCs. acs.org In these dyes, two electron donors are positioned at the 4 and 5 positions of the imidazole ring, and an electron-accepting cyanoacrylic acid is attached at the 2-position via a heteroaromatic spacer. acs.org DSSCs fabricated with these dyes exhibited power conversion efficiencies (PCEs) ranging from 3.06% to 6.35%, which is comparable to the standard N719-based device under similar conditions. acs.org

In another study, a series of tailored aryl acyclic and cyclic imidazole derivatives were synthesized for DSSC applications. researchgate.net The introduction of an anisole (B1667542) ancillary donor to the imidazole center in these dyes was found to enhance their performance. researchgate.net A dye featuring a phenanthrene (B1679779) donor and an anisole ancillary donor showed the highest PCE of 7.16%. researchgate.net Furthermore, a novel potential-assisted dye staining process was shown to increase the dye loading on the photoanode, which in turn boosted the PCE to 8.10%. researchgate.net

Benzimidazole (B57391) Schiff bases have also been explored as potential materials for optoelectronic applications, including DSSCs. lu.se These compounds exhibit large Stokes shifts, appreciable quantum yields, and low band gaps. lu.se Theoretical calculations have shown that these dyes have the potential for high light-harvesting efficiency and strong binding interactions with the TiO₂ surface. lu.se

Dye StructureKey FeaturesPower Conversion Efficiency (PCE)
1-alkyl-1H-imidazole spacerDonor-π-acceptor type3.06% - 6.35% acs.org
Aryl acyclic and cyclic imidazole derivativesAnisole ancillary donorUp to 7.16% (8.10% with potential-assisted staining) researchgate.net
Benzimidazole Schiff basesLarge Stokes shifts, low band gapsHigh theoretical light-harvesting efficiency lu.se

High-Performance Composite Materials Utilizing Imidazole Scaffolds

The imidazole scaffold is not only valuable for its electronic properties but also for its ability to form robust and functional polymers and composites. Imidazole-containing polymers have been investigated for a range of applications, including as adhesives, in fuel cells, and as functional materials.

Imidazole and its derivatives have been used in the development of formaldehyde-free bonding systems for wood composites. nih.gov Particleboards produced with a combination of imidazole and citric acid demonstrated significantly improved hygroscopic properties and good internal bonding strength. nih.gov This suggests that imidazole can act as an effective cross-linking agent, potentially through interactions with wood components like lignin. nih.gov

In the realm of high-temperature polymer electrolyte membrane fuel cells (HT-PEMFCs), imidazole-containing polymers are being developed as alternatives to traditional materials. lu.selu.se These polymers, due to their pendent imidazole groups, show an exceptional capacity for phosphoric acid absorption, which is crucial for proton conductivity at high temperatures. lu.selu.se Membranes fabricated from these polymers have demonstrated good tensile strength, moderate conductivity, and stable performance in fuel cell operations. lu.selu.se

Furthermore, imidazole-based polymers can be used to create composite materials with unique properties. For example, poly(N-vinyl imidazole) gel composite porous membranes have been fabricated for the rapid separation of dyes from water. researchgate.net These membranes exhibit high flux and can be easily regenerated, making them suitable for wastewater treatment applications. researchgate.net The imidazole moiety in the polymer is key to its function, as it can be protonated in acidic conditions, allowing for the electrostatic adsorption of anionic dyes. researchgate.net

Composite ApplicationImidazole Derivative/PolymerKey Properties and Performance
Wood CompositesImidazole with citric acidFormaldehyde-free, improved hygroscopic properties, good internal bonding strength nih.gov
HT-PEM Fuel CellsImidazole-containing polymersHigh phosphoric acid absorption, good tensile strength, stable fuel cell performance lu.selu.se
Dye Separation MembranesPoly(N-vinyl imidazole) gelHigh flux, regenerable, electrostatic adsorption of anionic dyes researchgate.net

Anti-Corrosion Applications of Mesityl-Imidazole Derivatives on Metal Surfaces

Imidazole and its derivatives are well-established as effective corrosion inhibitors for a variety of metals and alloys, including carbon steel, copper, and zinc. mdpi.com Their efficacy stems from the presence of electron-rich nitrogen atoms in the imidazole ring, which can adsorb onto the metal surface and form a protective film. mdpi.comresearchgate.net This film acts as a barrier, preventing the metal from coming into contact with corrosive agents.

The adsorption of imidazole derivatives onto a metal surface is influenced by the electronic structure of the molecule and the nature of the substituents on the imidazole ring. mdpi.com The presence of bulky groups, such as the mesityl group in 1-Mesityl-2-phenyl-1H-imidazole, can enhance the protective properties of the inhibitor by increasing the surface area covered by the molecule.

Imidazole-based ionic liquids have also been developed as a new class of "green" corrosion inhibitors. nih.govmdpi.com These compounds have very low vapor pressure, making them more environmentally friendly than traditional volatile inhibitors. mdpi.com Studies have shown that imidazole-based ionic liquids can be applied either by direct injection into the corrosive medium or by direct coating onto the metal surface, with both methods providing significant corrosion protection. nih.gov The adsorption of these ionic liquids on the metal surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. mdpi.com

Inhibitor TypeMetal/AlloyKey Findings
Imidazole and its derivativesCarbon steel, copper, zincForms a protective film via adsorption, effective at low concentrations mdpi.comresearchgate.net
Imidazole-based ionic liquidsCarbon steelEnvironmentally friendly, can be applied by injection or coating, follows Langmuir adsorption nih.govmdpi.com

Derivatization and Functionalization Strategies for Enhanced Reactivity and Tunability of 1 Mesityl 2 Phenyl 1h Imidazole

C-H Activation Reactions for Generating Novel Ligand Frameworks

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical approach to creating complex molecular architectures. For 1-Mesityl-2-phenyl-1H-imidazole, C-H activation offers a direct route to novel ligand frameworks, crucial for the development of advanced catalysts. Transition metal-catalyzed C-H activation, particularly with rhodium and nickel, has been a focal point of research in this area. rsc.orgrsc.orgrsc.org

Rhodium(III)-catalyzed C-H activation has been shown to be effective for the annulation of N-aryl imidazoles with alkynes, leading to the formation of diverse N-heterocycles. rsc.orgrsc.org These reactions can proceed at various positions on the imidazole (B134444) core and its aryl substituents. DFT calculations and experimental studies on related N-aryl imidazoles have established a reactivity order for C-H bonds, with the C2-aryl C-H bond being the most reactive, followed by the C4(5)-aryl C-H bond. rsc.orgrsc.org The bulky mesityl group at the N1 position of this compound can influence the regioselectivity of these C-H activation reactions, directing functionalization to specific sites. rsc.orgrsc.org

Nickel-catalyzed C-H arylation and alkenylation present another viable strategy for derivatizing this compound. rsc.orgnih.govelsevierpure.comresearchgate.netnagoya-u.ac.jp These methods often utilize phenol (B47542) or enol derivatives as coupling partners and can be performed with air-stable nickel(II) salts, enhancing their practicality. rsc.orgnih.govelsevierpure.comresearchgate.netnagoya-u.ac.jp The use of a tertiary alcohol as a solvent has been identified as a key factor for the successful C-H coupling of imidazoles in these systems. rsc.orgnih.govelsevierpure.comresearchgate.netnagoya-u.ac.jp For this compound, such C-H functionalization can introduce new aryl or alkenyl groups, thereby expanding its potential as a ligand in catalysis.

Strategic Introduction of Substituents for Modulating Electronic and Photophysical Properties (e.g., Fluorination)

The electronic and photophysical properties of this compound can be precisely tuned through the strategic introduction of substituents. Fluorination, in particular, is a powerful tool for modulating these properties due to the unique characteristics of the fluorine atom, such as its high electronegativity. researchgate.netnih.gov

The introduction of fluorine atoms into the imidazole or its aryl rings can significantly alter the molecule's electron density distribution, which in turn affects its photophysical behavior. researchgate.net For instance, fluorinated imidazole derivatives have been investigated for their potential as fluorescent probes and in materials for organic light-emitting diodes (OLEDs). nih.gov In phenanthro[9,10-d]-imidazole derivatives, a related class of compounds, the introduction of functional groups has been shown to cause significant shifts in both absorption and emission spectra. nih.gov

The synthesis of fluorinated imidazoles can be achieved through various methods, including the cyclization of fluorinated precursors. researchgate.netmdpi.com For this compound, the introduction of fluorine atoms onto the phenyl ring at the C2 position or the mesityl group at the N1 position could lead to new derivatives with tailored electronic and photophysical properties, making them suitable for applications in materials science and as specialized ligands. researchgate.net

Regioselective Functionalization for Targeted Synthetic Access

Achieving targeted synthetic access to specific derivatives of this compound relies heavily on regioselective functionalization strategies. These methods allow for the precise introduction of functional groups at desired positions on the imidazole core or its substituents.

One powerful technique is regioselective lithiation. The deprotonation of N-aryl imidazoles can be directed to specific C-H bonds by controlling the reaction conditions, such as the choice of organolithium reagent and solvent. researchgate.netnih.gov For this compound, the most acidic proton is typically at the C2 position of the imidazole ring. However, by employing directing groups or specific reaction conditions, lithiation can be guided to other positions, such as the ortho positions of the phenyl or mesityl rings, enabling the introduction of a wide range of electrophiles. researchgate.net

Regioselective halogenation is another crucial tool for the targeted synthesis of functionalized this compound derivatives. nih.govresearchgate.netrsc.orgsemanticscholar.org The resulting halogenated imidazoles are versatile intermediates that can undergo further transformations, such as cross-coupling reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. Transition-metal-free halogenation methods using reagents like sodium chlorite (B76162) or bromite (B1237846) have been developed for imidazo[1,2-a]pyridines, offering a green and efficient route to halogenated heterocycles. nih.govresearchgate.net Palladium-catalyzed regioselective halogenation has also been demonstrated for related heterocyclic systems. rsc.orgsemanticscholar.org These strategies provide a clear pathway for the synthesis of a diverse library of this compound derivatives with specific functionalities.

Design and Synthesis of Functionalized Imidazolium (B1220033) Salts for Specific Applications

The quaternization of the N3 nitrogen atom of this compound leads to the formation of functionalized imidazolium salts. These salts are not only important as precursors to N-heterocyclic carbenes (NHCs) but also find applications as ionic liquids and in the development of advanced materials. beilstein-journals.orgbeilstein-journals.orgcore.ac.uknih.govnih.govresearchgate.netcore.ac.ukwiserpub.com

Imidazolium salts derived from this compound, such as those with an additional mesityl group at the N3 position (IMes), are key precursors to some of the most widely used NHC ligands in catalysis. beilstein-journals.orgbeilstein-journals.orgnih.gov The bulky mesityl groups provide steric protection to the metal center, enhancing the stability and catalytic activity of the resulting metal-NHC complexes. Efficient synthetic protocols for the preparation of these NHC precursors have been developed, often involving the reaction of a 1,4-diaryl-1,4-diazabutadiene with paraformaldehyde and a chloride source. beilstein-journals.org

Furthermore, the functionalization of the imidazolium salt itself can lead to task-specific ionic liquids. core.ac.uknih.govresearchgate.netcore.ac.ukwiserpub.com By introducing specific functional groups onto the substituents of the imidazolium cation, properties such as solubility, thermal stability, and catalytic activity can be tailored for specific applications, including as recyclable catalysts and green solvents. core.ac.ukcore.ac.ukwiserpub.com The design and synthesis of such functionalized imidazolium salts from this compound open up new avenues for the development of advanced materials with precisely controlled properties.

Conclusion and Future Research Perspectives on 1 Mesityl 2 Phenyl 1h Imidazole

Synthesis of Key Research Accomplishments and Insights

The exploration of 1-Mesityl-2-phenyl-1H-imidazole and its derivatives has yielded significant insights into their synthesis and potential applications. The imidazole (B134444) core, a five-membered heterocyclic moiety, is a cornerstone in medicinal chemistry due to its presence in numerous natural products and synthetic drugs. nih.govresearchgate.net Its unique structure, featuring two nitrogen atoms, imparts both acidic and basic properties, making it a versatile scaffold in drug development. researchgate.net

Synthetic strategies for imidazole derivatives are well-established, with common methods including the Debus-Radiszewski synthesis, Wallach synthesis, and reactions involving α-halo ketones. nih.gov A particularly efficient method for creating 2,4-disubstituted imidazoles involves the condensation of amidines with α-halo ketones. orgsyn.org Research has demonstrated that conducting this reaction in a mixture of tetrahydrofuran (B95107) (THF) and water with potassium bicarbonate as a base can lead to excellent yields and high purity without the need for column chromatography. orgsyn.org The van Leusen imidazole synthesis, which utilizes tosylmethylisocyanide (TosMIC), represents another powerful and versatile strategy for constructing the imidazole ring system. mdpi.com

The addition of bulky substituents like the mesityl group at the N1 position and a phenyl group at the C2 position, as seen in this compound, significantly influences the compound's properties. The phenyl group can enhance π-conjugation, which is beneficial for fluorescence properties, while the mesityl group can modulate charge distribution, stability, and solubility. researchgate.net These substitutions are crucial for fine-tuning the molecule for specific applications.

Identification of Promising Unexplored Research Avenues

While progress has been made, several promising research avenues for this compound remain largely unexplored. The core imidazole structure is known to be a key component in various bioactive molecules with a wide range of therapeutic effects, including antibacterial, antifungal, anti-inflammatory, and antitumor activities. nih.govresearchgate.netnih.gov However, specific biological evaluations of this compound itself are not extensively documented in the available literature. A systematic investigation into its pharmacological profile could uncover novel therapeutic potentials.

Furthermore, the application of this specific compound in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices, warrants further investigation. The luminescent properties of imidazole derivatives are noted, and the strategic placement of phenyl and mesityl groups could lead to materials with desirable electroluminescent characteristics. researchgate.netmdpi.com

The catalytic activity of imidazole and its derivatives is another area ripe for exploration. nih.govresearchgate.net While imidazoles are known to catalyze various reactions, the specific catalytic capabilities of this compound in organic synthesis have not been thoroughly examined. Its unique steric and electronic properties could make it a valuable catalyst for novel chemical transformations.

Potential Impact on Advanced Organic Synthesis, Catalysis, and Functional Materials Development

The strategic design of molecules like this compound holds considerable potential to impact several scientific fields.

Advanced Organic Synthesis: The development of efficient and selective synthetic routes to highly substituted imidazoles contributes to the broader toolkit of organic chemists. orgsyn.orgamazonaws.com Understanding the structure-activity relationships of these compounds can guide the rational design of new molecules with tailored properties. rsc.org The exploration of multicomponent reactions for the synthesis of complex imidazole derivatives offers a pathway to rapidly generate chemical diversity for drug discovery and other applications. amazonaws.com

Catalysis: Imidazole-based systems have shown promise as catalysts. For instance, 1-methylimidazole (B24206) has been demonstrated to act as an organic catalyst for cyclodimerization reactions. mdpi.com Investigating the catalytic potential of this compound could lead to the discovery of new and efficient catalytic systems for a variety of organic transformations, leveraging its unique structural features to control reactivity and selectivity.

Functional Materials Development: The photoluminescent properties of imidazole derivatives make them attractive candidates for the development of advanced functional materials. researchgate.net By modifying the substituents on the imidazole core, it is possible to tune the emission wavelengths and quantum yields. This tunability is crucial for creating new materials for OLEDs, sensors, and other optoelectronic applications. The incorporation of this compound into polymeric structures or as a ligand in metal complexes could also lead to novel materials with interesting photophysical and electronic properties.

Q & A

Q. What are the common synthetic routes for 1-Mesityl-2-phenyl-1H-imidazole, and what key reaction conditions influence yield?

The synthesis typically involves a multi-step reaction starting with 2,4,6-trimethylaniline. A representative method (yield: 65%) includes condensation with formaldehyde, ammonium chloride, and phosphoric acid under reflux conditions, followed by purification via silica gel chromatography. Key factors affecting yield include the concentration of the acid catalyst (e.g., H₃PO₄), reaction temperature, and duration of reflux (24 hours in this case). Optimization of solvent systems (e.g., methanol) and stoichiometric ratios of reagents can further improve efficiency .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

  • X-ray crystallography is the gold standard for resolving molecular geometry and confirming tautomeric forms (e.g., selone vs. selenol in related derivatives) .
  • NMR spectroscopy (¹H and ¹³C) identifies functional groups and substituent positions. For example, the mesityl group’s methyl protons appear as distinct singlets in ¹H NMR.
  • Comparisons with entries in the Cambridge Structural Database (CSD) for analogous imidazole derivatives (e.g., para-substituted phenyl groups) provide validation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Employ Design of Experiments (DOE) to systematically vary parameters such as:

  • Catalyst type and concentration (e.g., testing alternatives to H₃PO₄).
  • Solvent polarity (methanol vs. ethanol or DMF).
  • Reaction time and temperature gradients. Advanced purification techniques, like preparative HPLC or recrystallization, can enhance purity. Monitoring intermediates via TLC or in situ IR spectroscopy aids in troubleshooting .

Q. How should discrepancies between spectroscopic data and crystallographic results be resolved?

  • Multi-technique validation : If NMR suggests a tautomeric form conflicting with X-ray data, perform DFT calculations to compare the relative stability of tautomers. For example, selone tautomers are often more stable than selenol forms, as shown in related imidazole-selenium systems .
  • Variable-temperature NMR can detect dynamic processes (e.g., tautomer exchange) that might explain discrepancies.

Q. What computational methods are applicable for studying the electronic properties of this compound?

  • Density Functional Theory (DFT) calculates molecular orbitals, electrostatic potentials, and tautomer stability. For example, DFT confirmed the selone tautomer’s dominance in 1-mesitylimidazole-2-selone derivatives .
  • Molecular docking predicts binding affinities if the compound is explored for biological targets (e.g., enzyme inhibition).

Q. What role does this compound play in catalytic systems?

The mesityl group’s steric bulk makes it a promising ligand in multicatalytic processes , particularly in supported ionic liquid systems. It can stabilize metal centers (e.g., Pd or Ru) in cross-coupling or hydrogenation reactions. Structural tuning (e.g., substituent effects on electron donation) can modulate catalytic activity .

Q. How do substituents on the imidazole ring affect the compound’s physicochemical properties?

  • Steric effects : The mesityl group (2,4,6-trimethylphenyl) increases steric hindrance, reducing reactivity at the imidazole N-atom but enhancing thermal stability.
  • Electronic effects : Electron-withdrawing substituents (e.g., -CF₃) on the phenyl ring alter π-stacking interactions, as observed in crystallographic studies of related imidazoles .
  • Comparative studies with analogs (e.g., 1-(2,6-diisopropylphenyl)-1H-imidazole) reveal how substituent size and position influence solubility and ligand-metal binding .

Q. Methodological Notes

  • For structural ambiguity, combine SC-XRD (single-crystal X-ray diffraction) with solid-state NMR to resolve packing effects.
  • In catalysis, use kinetic studies (e.g., turnover frequency measurements) and spectroscopic titration (e.g., UV-vis for metal-ligand coordination) to evaluate performance .
  • For computational modeling, benchmark DFT methods (e.g., B3LYP/6-311+G(d,p)) against experimental data to ensure accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.